molecular formula C21H23N5O2 B12743796 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol CAS No. 126650-72-4

1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol

Cat. No.: B12743796
CAS No.: 126650-72-4
M. Wt: 377.4 g/mol
InChI Key: LSFNPTKJJBCKGI-UHFFFAOYSA-N
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Description

1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol is a complex organic compound that belongs to the class of triazino-phthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol typically involves multi-step organic reactions. The process may start with the preparation of the triazino-phthalazine core, followed by the introduction of the methoxyphenyl group and the propanol side chain. Common reagents and conditions include:

    Reagents: Hydrazine derivatives, aldehydes, and alcohols.

    Conditions: Reflux, catalytic amounts of acids or bases, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-ethanol
  • **1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-butanol

Uniqueness

The uniqueness of 1-((3-(4-Methoxyphenyl)-4H-(1,2,4)triazino(3,4-a)phthalazin-7-yl)methylamino)-2-propanol lies in its specific structural features, such as the methoxyphenyl group and the propanol side chain, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

126650-72-4

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

1-[[3-(4-methoxyphenyl)-4H-[1,2,4]triazino[3,4-a]phthalazin-7-yl]-methylamino]propan-2-ol

InChI

InChI=1S/C21H23N5O2/c1-14(27)12-25(2)21-18-7-5-4-6-17(18)20-23-22-19(13-26(20)24-21)15-8-10-16(28-3)11-9-15/h4-11,14,27H,12-13H2,1-3H3

InChI Key

LSFNPTKJJBCKGI-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1=NN2CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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